molecular formula C18H20N4O4S B2695668 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one CAS No. 1903866-46-5

1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2695668
CAS No.: 1903866-46-5
M. Wt: 388.44
InChI Key: OGFLELXFZSMQQY-UHFFFAOYSA-N
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Description

1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The morpholino group and sulfonyl phenyl group attached to this core contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Mechanism of Action

The mechanism of action of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino and sulfonyl phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-13(23)14-3-2-4-16(9-14)27(24,25)22-11-15-10-19-18(20-17(15)12-22)21-5-7-26-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLELXFZSMQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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